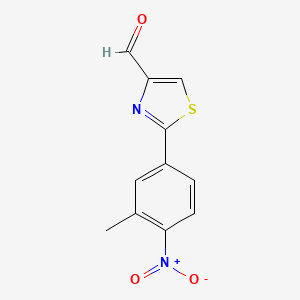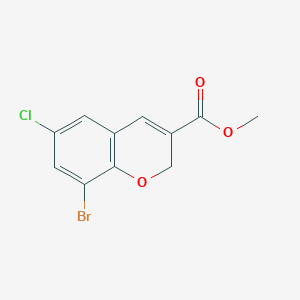![molecular formula C8H6N2O3 B1503347 7-羟基-1H-吡咯并[2,3-c]吡啶-3-羧酸 CAS No. 1190317-24-8](/img/structure/B1503347.png)
7-羟基-1H-吡咯并[2,3-c]吡啶-3-羧酸
描述
7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C8H6N2O3 and its molecular weight is 178.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物化学: 潜在治疗剂
7-羟基-1H-吡咯并[2,3-c]吡啶-3-羧酸在药物化学领域展现出巨大潜力,因为它与具有生物活性的吡咯并吡啶衍生物结构相似。 这些化合物因其作为治疗剂治疗各种疾病的潜力而被研究,包括糖尿病、心血管疾病和高血压 。它们调节血糖水平的能力使其成为代谢紊乱治疗研究的候选药物。
生物化学: 酶抑制
在生物化学中,该化合物可用于研究酶相互作用,因为它具有潜在的抑制性质。 吡咯并吡啶衍生物因其抑制成纤维细胞生长因子受体的能力而被评估,该受体在细胞增殖和分化中起着至关重要的作用 。这一应用对于癌症研究意义重大,特别是在了解肿瘤生长和转移方面。
药理学: 药物开发
7-羟基-1H-吡咯并[2,3-c]吡啶-3-羧酸的药理学应用与其作为药物开发中的构建单元的潜力相关。其核心结构可以被修饰以创建新的药理活性分子。 例如,它与合成具有镇痛和抗炎活性的化合物有关 .
有机合成: 构建单元
该化合物是有机合成中用途广泛的构建单元。 它可以用来构建复杂的分子,包括氮杂吲哚衍生物,它们已显示出作为精蛋白抑制剂的潜力,并可能导致新的避孕药的开发 .
分析化学: 化学分析
在分析化学中,7-羟基-1H-吡咯并[2,3-c]吡啶-3-羧酸可以用作色谱分析和质谱分析中的标准或参考化合物。 它定义明确的结构和性质允许在复杂混合物中准确识别和量化类似化合物 .
化学工程: 工艺优化
该化合物的稳定性和溶解度参数对于化学工程应用至关重要,在这些应用中,它可以用来优化合成工艺。 其物理化学性质,如摩尔折射率和拓扑极性表面积,对于设计高效且可扩展的生产方法非常有价值 .
作用机制
- These activities include antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
- For instance, pyrrolo[1,2-a]pyrazine derivatives (related to this scaffold) have shown antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo[2,3-b]pyrazine derivatives exhibit kinase inhibition .
- For example, the most active derivative ethyl 2-(4-fluorophenethyl)-7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate showed significant anti-HIV-1 activity .
Target of Action
Biochemical Pathways
Pharmacokinetics (ADME Properties)
- Information on the absorption of 7-Hydroxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is not available. The volume of distribution is not specified. Details regarding metabolism are lacking. No data on excretion. The compound’s ADME properties significantly influence its bioavailability, but specific values are not provided .
Result of Action
Action Environment
生化分析
Biochemical Properties
7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation, differentiation, and survival . By inhibiting FGFRs, 7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid can modulate signaling pathways that are crucial for cellular functions. Additionally, it interacts with other biomolecules such as kinases and transcription factors, influencing various biochemical processes.
Cellular Effects
The effects of 7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid on cells are profound. This compound has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce cell migration and invasion . It influences cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are essential for cell growth and survival. Furthermore, 7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid affects gene expression and cellular metabolism, leading to changes in cell function and behavior.
Molecular Mechanism
At the molecular level, 7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid exerts its effects through various mechanisms. It binds to the active sites of enzymes and receptors, inhibiting their activity. For example, its interaction with FGFRs leads to the inhibition of receptor dimerization and autophosphorylation, preventing downstream signaling . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular functions.
Temporal Effects in Laboratory Settings
The stability and degradation of 7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid in laboratory settings are important factors to consider. Studies have shown that this compound remains stable under specific conditions, but its effects can change over time. Long-term exposure to 7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid can lead to sustained inhibition of cell proliferation and induction of apoptosis . Its degradation products may have different biological activities, which need to be further investigated.
Dosage Effects in Animal Models
The effects of 7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid vary with different dosages in animal models. At lower doses, this compound can effectively inhibit tumor growth and reduce metastasis without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and organ damage. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing side effects.
Metabolic Pathways
7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body . This compound can also affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Understanding these metabolic pathways is essential for optimizing its therapeutic use and minimizing potential side effects.
Transport and Distribution
The transport and distribution of 7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity. The distribution of 7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid within tissues also affects its therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of 7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid is essential for its function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, by targeting signals or post-translational modifications . Its localization within these compartments can influence its activity and interactions with other biomolecules. Understanding the subcellular localization of 7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid is crucial for elucidating its mechanism of action and optimizing its therapeutic use.
属性
IUPAC Name |
7-oxo-1,6-dihydropyrrolo[2,3-c]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-7-6-4(1-2-9-7)5(3-10-6)8(12)13/h1-3,10H,(H,9,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWAJFZLENIDQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=C1C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696675 | |
| Record name | 7-Oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190317-24-8 | |
| Record name | 7-Oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![3-iodo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1503293.png)
![3-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethylamino]-propanol](/img/structure/B1503300.png)
![3-Iodo-7-methyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B1503302.png)
![methyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1503324.png)
![3-nitro-6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1503325.png)
![7-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid](/img/structure/B1503363.png)

